molecular formula C22H31N2O5P B5187615 diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate

diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate

Cat. No. B5187615
M. Wt: 434.5 g/mol
InChI Key: LBDSDPMNCJHFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate, commonly known as DIPAMP, is a chiral ligand widely used in asymmetric catalysis. It has a unique structure that allows it to form stable complexes with transition metals, resulting in highly enantioselective reactions. In

Mechanism of Action

DIPAMP forms stable complexes with transition metals, such as palladium and rhodium, which act as catalysts in various reactions. The chiral nature of DIPAMP allows for the formation of enantiomerically pure products. The mechanism of action involves the coordination of the transition metal to the phosphorus atom of DIPAMP, followed by the coordination of the substrate to the metal center. The chiral environment created by DIPAMP directs the reaction towards the formation of the desired enantiomer.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of DIPAMP. However, studies have shown that it is not toxic to cells and has low toxicity to aquatic organisms. It is also biodegradable and does not persist in the environment.

Advantages and Limitations for Lab Experiments

The advantages of using DIPAMP in asymmetric catalysis include its high enantioselectivity, broad substrate scope, and compatibility with various transition metals. It is also relatively easy to synthesize and purify. However, the limitations include its high cost, sensitivity to air and moisture, and the need for an inert atmosphere during reactions.

Future Directions

There are several future directions for research on DIPAMP. One area of research is the development of new chiral ligands based on the DIPAMP structure for use in asymmetric catalysis. Another area of research is the optimization of reaction conditions for DIPAMP-catalyzed reactions to improve yields and selectivity. Additionally, the use of DIPAMP in the synthesis of complex natural products and pharmaceuticals is an area of interest for future research. Finally, the development of more sustainable and cost-effective synthesis methods for DIPAMP is also an important area of research.

Synthesis Methods

DIPAMP can be synthesized through a multi-step process starting with the reaction of diisopropyl phosphite with 4-nitrobenzaldehyde to form diisopropyl [(4-nitrophenyl)methyl]phosphonate. This intermediate is then reacted with 4-isopropylaniline to form diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

DIPAMP has a wide range of applications in asymmetric catalysis, including the synthesis of chiral pharmaceuticals, agrochemicals, and natural products. It has been used in various reactions such as hydrogenation, allylation, cyclopropanation, and epoxidation. DIPAMP is also used in the production of chiral ligands for metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.

properties

IUPAC Name

N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N2O5P/c1-15(2)18-7-11-20(12-8-18)23-22(19-9-13-21(14-10-19)24(25)26)30(27,28-16(3)4)29-17(5)6/h7-17,22-23H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDSDPMNCJHFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline

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